

4-Methylcatechol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcatechol-d3

Cat. No.: B12398623

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An In-depth Technical Guide to 4-Methylcatechol-d3

This technical guide provides a comprehensive overview of **4-Methylcatechol-d3**, including its chemical properties, and draws upon data from its non-deuterated analog, 4-Methylcatechol, to discuss synthesis, metabolism, and biological activity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

4-Methylcatechol-d3 is the deuterated form of 4-Methylcatechol, an organic compound and a metabolite of various natural products. The deuterium labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification to improve accuracy by correcting for matrix effects.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Methylcatechol-d3** and its non-deuterated counterpart, 4-Methylcatechol.

Property	4-Methylcatechol-d3	4-Methylcatechol
CAS Number	83719-41-9	452-86-8
Molecular Formula	C ₇ H ₅ D ₃ O ₂	C ₇ H ₈ O ₂
Molecular Weight	127.16 g/mol [4]	124.14 g/mol [5]
Exact Mass	127.071259732 Da[4]	124.052429494 Da[5]
IUPAC Name	4-(trideuteriomethyl)benzene-1,2-diol[4]	4-methylbenzene-1,2-diol[5]
Melting Point	Not available	65-69 °C[6]
Boiling Point	Not available	251 °C[6]
Topological Polar Surface Area	40.5 Å²[4]	40.5 Å²[5]

Synthesis and Experimental Protocols

While specific synthesis protocols for **4-Methylcatechol-d3** are not widely published, several methods for synthesizing the non-deuterated 4-Methylcatechol have been documented. Below is a detailed experimental protocol for one such synthesis.

Synthesis of 4-Methylcatechol via Demethylation

This protocol describes the synthesis of 4-Methylcatechol from 2-methoxy-4-methylphenol using hydrobromic acid.[7]

Materials:

- 2-methoxy-4-methylphenol
- Hydrobromic acid (40% solution)
- Sodium sulfite
- Soda ash (sodium carbonate)
- Cyclohexane

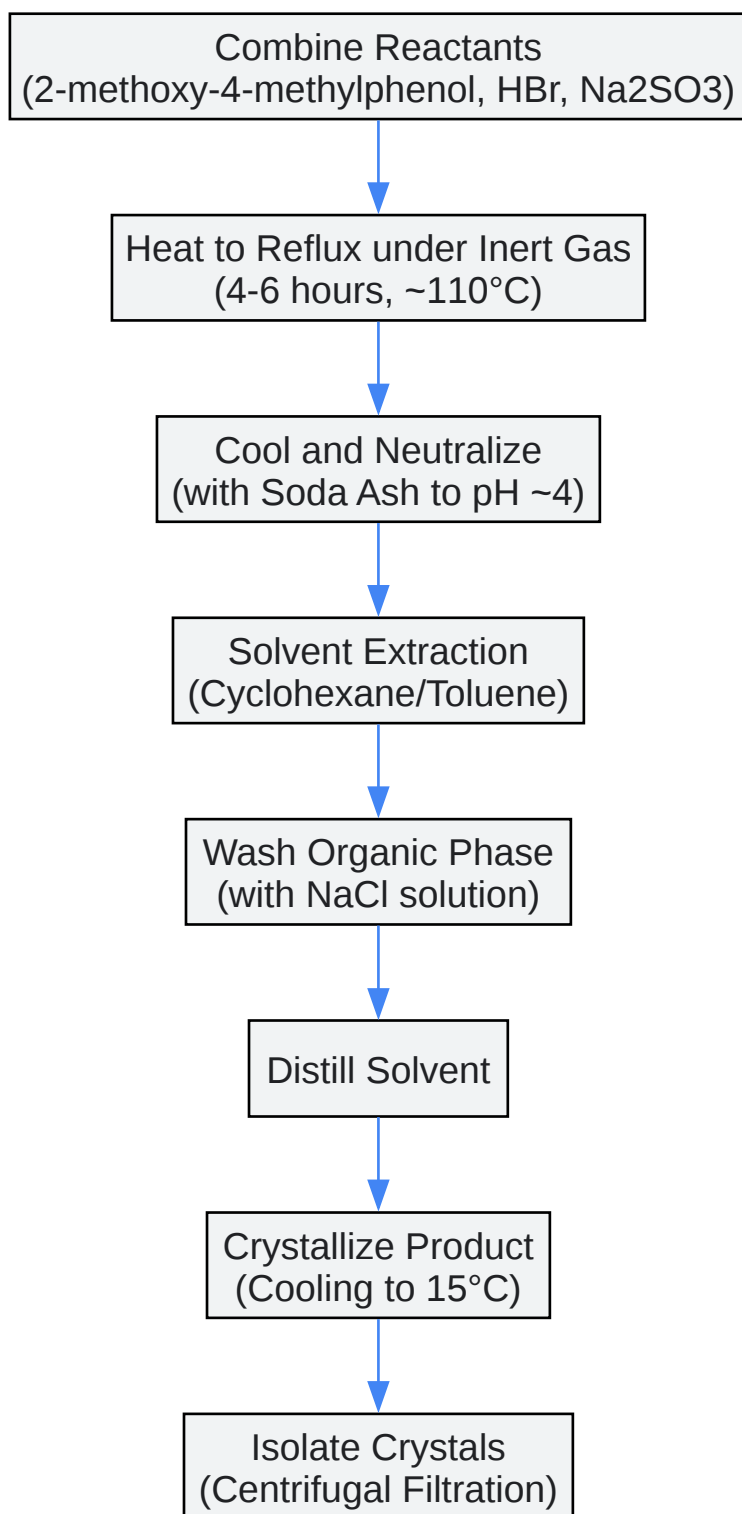
- Toluene
- Sodium chloride (NaCl) solution (20%)
- Nitrogen or other inert gas

Procedure:

- In a reaction vessel, combine 70g of 2-methoxy-4-methylphenol, 60ml of 40% hydrobromic acid, and 0.6g of sodium sulfite.[\[7\]](#)
- Protect the reaction mixture from light and maintain an inert atmosphere using nitrogen gas.[\[7\]](#)
- Continuously introduce hydrogen bromide gas into the mixture while heating to reflux (approximately 110 °C).[\[7\]](#)
- Maintain the reflux for 4 to 6 hours.[\[7\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[7\]](#)
- Neutralize the mixture by adding soda ash to adjust the pH to a weakly acidic level (approximately pH 4).[\[7\]](#)
- Perform a liquid-liquid extraction using a mixed solvent of cyclohexane and toluene (e.g., 90ml cyclohexane and 10ml toluene). Extract the aqueous phase three times.[\[7\]](#)
- Combine the organic extracts and wash them three times with a 20% NaCl solution.[\[7\]](#)
- Under an inert atmosphere, distill off the solvent from the organic phase.[\[7\]](#)
- Cool the concentrated solution to approximately 15 °C to precipitate the 4-Methylcatechol crystals.[\[7\]](#)
- Isolate the white to off-white crystals by centrifugal filtration.[\[7\]](#)

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of 4-Methylcatechol.



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Caption: Workflow for the synthesis of 4-Methylcatechol.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of **4-Methylcatechol-d3**, extensive research has been conducted on its non-deuterated form, 4-Methylcatechol. It is a known metabolite of flavonoids and has been identified as a potent antiplatelet agent, an inducer of nerve growth factor, and an antioxidant.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Antiplatelet Activity

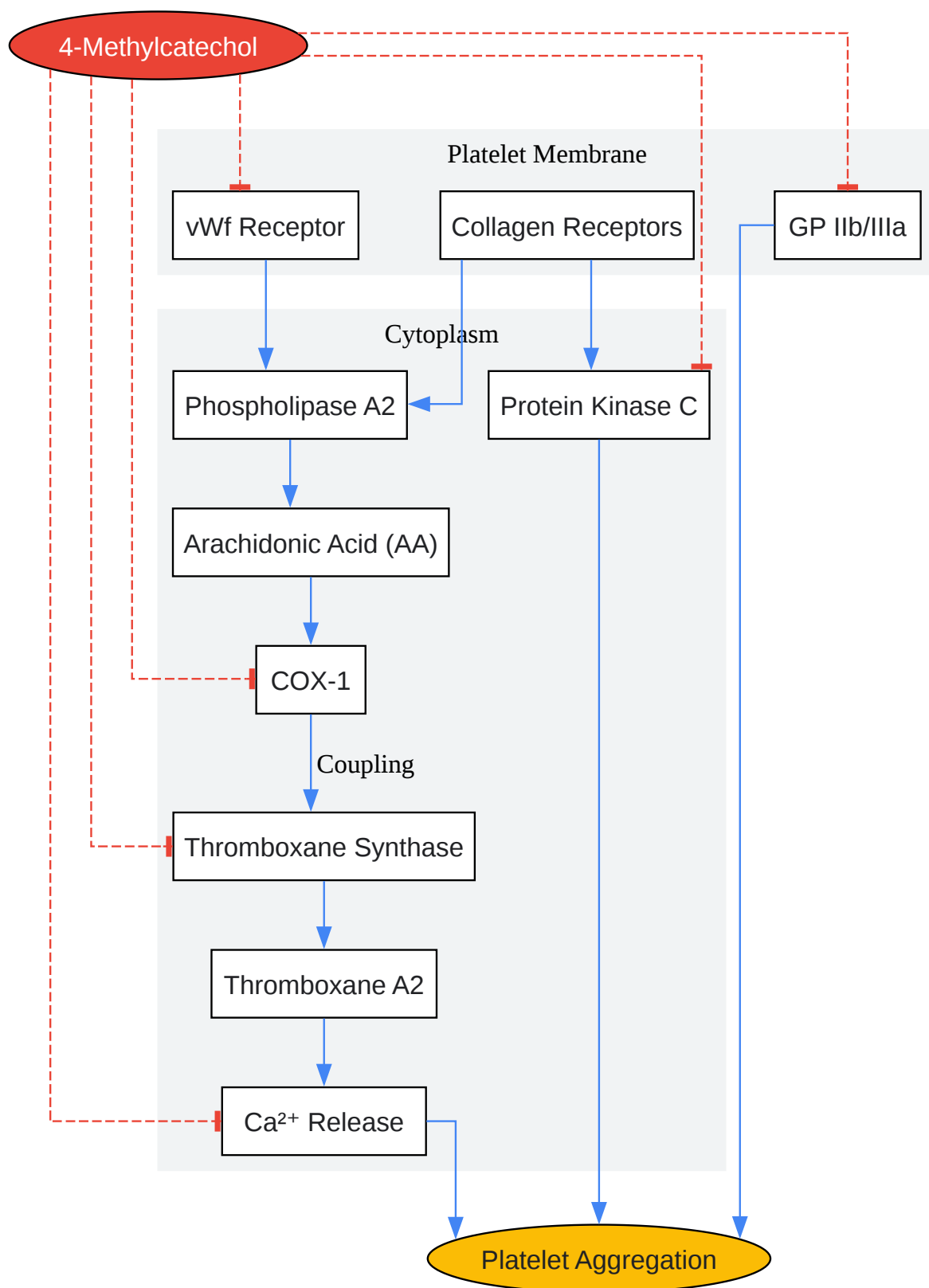
4-Methylcatechol has demonstrated significant antiplatelet effects, proving to be more potent than acetylsalicylic acid in inhibiting platelet aggregation triggered by arachidonic acid and collagen.[\[8\]](#)[\[10\]](#)[\[11\]](#) Its mechanism of action is multifaceted, involving interference with multiple signaling pathways.

Key Mechanisms:

- **Inhibition of Cyclooxygenase-Thromboxane Synthase Coupling:** The primary mechanism is believed to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which is crucial for the production of thromboxane A2, a potent platelet agonist.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **Calcium Signaling:** It influences intracellular calcium signaling, a key downstream event in platelet activation.[\[12\]](#)
- **Broad Pathway Interference:** 4-Methylcatechol can block platelet aggregation stimulated through various pathways, including those involving the von Willebrand factor receptor, platelet-activating factor, glycoprotein IIb/IIIa, and protein kinase C.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Signaling Pathway Diagram

The diagram below illustrates the known points of inhibition by 4-Methylcatechol in the platelet aggregation signaling cascade.



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- To cite this document: BenchChem. [4-Methylcatechol-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398623#4-methylcatechol-d3-cas-number-and-molecular-weight]

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